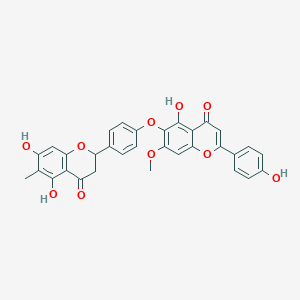
4-Cloro Maraviroc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro Maraviroc is a derivative of Maraviroc, a chemokine receptor antagonist primarily used in the treatment of HIV-1 infection. Maraviroc works by blocking the CCR5 receptor, which is essential for the entry of HIV into human cells
Aplicaciones Científicas De Investigación
4-Chloro Maraviroc has several scientific research applications, including:
Mecanismo De Acción
Target of Action
4-Chloro Maraviroc, like Maraviroc, is a selective antagonist of the CCR5 co-receptor . The CCR5 receptor is found on the surface of certain human cells, including CD4 cells (T-cells), and plays a crucial role in the entry process of the HIV-1 virus into the host cell .
Mode of Action
4-Chloro Maraviroc works as an entry inhibitor , blocking HIV from entering human cells . Specifically, it is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . By binding to CCR5, it prevents the HIV protein gp120 from associating with the receptor, thereby blocking the entry of the virus .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloro Maraviroc is the HIV entry process . By blocking the interaction between HIV and CCR5, it prevents the membrane fusion events necessary for viral entry . Additionally, Maraviroc can activate the NF‐kB pathway and induce viral transcription in HIV-infected cells .
Pharmacokinetics
Maraviroc is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4) . Renal clearance accounts for approximately 23% of total clearance . The half-life of Maraviroc is approximately 16 hours . It’s important to note that the pharmacokinetics of 4-Chloro Maraviroc may vary.
Result of Action
The primary result of 4-Chloro Maraviroc’s action is the prevention of HIV-1 entry into host cells . This leads to a reduction in viral load and can delay the progression of HIV-1 infection .
Action Environment
The action of 4-Chloro Maraviroc can be influenced by various environmental factors. For instance, its metabolism by CYP3A4 suggests that agents modulating the activity of this enzyme could alter Maraviroc exposure . Therefore, dose adjustments may be necessary when coadministered with such agents .
Análisis Bioquímico
Biochemical Properties
4-Chloro Maraviroc, like Maraviroc, is believed to interact with the CCR5 receptor, a chemokine receptor found on the surface of certain human cells . By binding to this receptor, it prevents the interaction between HIV-1 gp120 and CCR5, thereby blocking the entry of the virus into the host cell .
Cellular Effects
The primary cellular effect of 4-Chloro Maraviroc is its ability to prevent the entry of CCR5-tropic HIV-1 into host cells . This is achieved by blocking the interaction between the virus’s gp120 protein and the CCR5 receptor on the host cell .
Molecular Mechanism
4-Chloro Maraviroc acts as a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . This prevents the virus from entering human cells, thereby inhibiting infection .
Temporal Effects in Laboratory Settings
While specific temporal effects of 4-Chloro Maraviroc have not been extensively studied, Maraviroc has been shown to have a half-life of approximately 16 hours . It is extensively metabolized by CYP3A4, with renal clearance accounting for approximately 23% of total clearance .
Dosage Effects in Animal Models
The effects of Maraviroc, and by extension 4-Chloro Maraviroc, are expected to vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Maraviroc, and likely 4-Chloro Maraviroc, is extensively metabolized by CYP3A4 . The major metabolic routes for Maraviroc involve oxidation and N-dealkylation . Unchanged Maraviroc is the major excreted component, accounting for 33% of the excreted compound .
Transport and Distribution
Maraviroc is known to be orally bioavailable , suggesting that it can be absorbed and distributed throughout the body.
Subcellular Localization
Given its mechanism of action, it is likely to be found at the cell membrane where it can interact with the CCR5 receptor .
Métodos De Preparación
The synthesis of 4-Chloro Maraviroc involves several steps, starting from the basic structure of MaravirocThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
4-Chloro Maraviroc can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Comparación Con Compuestos Similares
4-Chloro Maraviroc is compared with other CCR5 antagonists such as:
Propiedades
IUPAC Name |
4-chloro-4-fluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLZEJRCFABHBR-XIXIKTKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

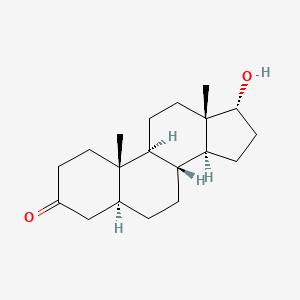
![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)
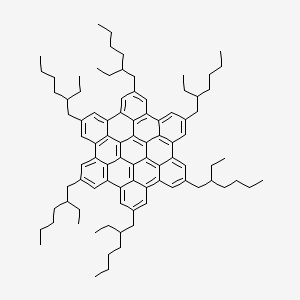
![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)
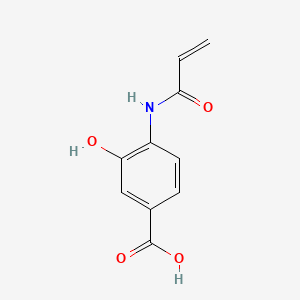
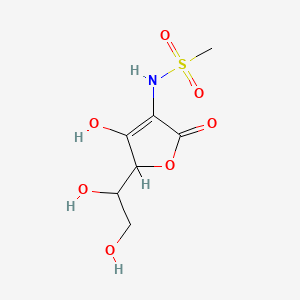

![2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol](/img/structure/B584323.png)
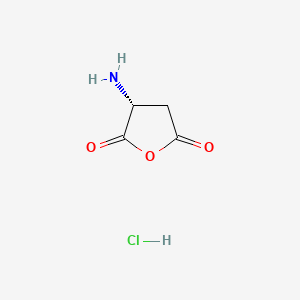
![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584325.png)
